molecular formula C11H17N3O4S B3022193 {[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid CAS No. 1119450-93-9

{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid

Cat. No.: B3022193
CAS No.: 1119450-93-9
M. Wt: 287.34 g/mol
InChI Key: XSWPLOFBPMFKRU-UHFFFAOYSA-N
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Description

{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.34 g/mol. The purity is usually 95%.
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Biological Activity

The compound {[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid, often referred to as 3g, belongs to the oxadiazole class of compounds, which have garnered attention due to their diverse biological activities. This article aims to consolidate and present the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O3SC_{12}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 286.36 g/mol. The structure features a 1,2,4-oxadiazole ring which is known for its pharmacological properties.

Antimicrobial Activity

Research has indicated that compound 3g exhibits significant antimicrobial properties against various bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
  • Antifungal Activity : It also showed antifungal effects against Candida species and selective action against Micrococcus luteus, a Gram-positive microorganism .

The biological activity of 3g can be attributed to its ability to interact with bacterial enzymes:

  • Molecular Docking Studies : Computational studies revealed that 3g binds effectively to the active sites of critical bacterial enzymes such as MurD and DNA gyrase. The interactions involve multiple hydrogen bonds and pi-stacking interactions, which are crucial for its antibacterial efficacy .

Case Studies and Experimental Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several derivatives of oxadiazole, including 3g. The results indicated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion assays .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on human cell lines (HaCat and Balb/c 3T3). The results indicated that while exhibiting antimicrobial properties, 3g maintained a favorable safety profile with low cytotoxicity .

Data Summary

The following table summarizes the biological activities and findings related to this compound:

Activity Type Tested Strains/Cells MIC/IC50 Observations
AntibacterialPseudomonas aeruginosa, E. coli0.21 µMPotent inhibition; effective at low concentrations
AntifungalCandida species, Micrococcus luteusN/ASignificant growth inhibition observed
CytotoxicityHaCat, Balb/c 3T3N/ALow cytotoxicity; promising for therapeutic applications

Properties

IUPAC Name

2-[[5-(3-methylbutylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-7(2)3-4-12-10(17)11-13-8(14-18-11)5-19-6-9(15)16/h7H,3-6H2,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWPLOFBPMFKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=NC(=NO1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128752
Record name 2-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-93-9
Record name 2-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-[[(3-Methylbutyl)amino]carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid
{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid
{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid
{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid
{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid
{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid

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